molecular formula C19H32N2O6 B14883482 (4S)-1-[(S)-2-(Boc-amino)non-8-enoyl]-4-hydroxy-L-proline

(4S)-1-[(S)-2-(Boc-amino)non-8-enoyl]-4-hydroxy-L-proline

Cat. No.: B14883482
M. Wt: 384.5 g/mol
InChI Key: OMMAVELVJUFTFD-KKUMJFAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-1-[(S)-2-(Boc-amino)non-8-enoyl]-4-hydroxy-L-proline is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a Boc-protected amino group and a hydroxyproline moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-1-[(S)-2-(Boc-amino)non-8-enoyl]-4-hydroxy-L-proline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of the Non-8-enoyl Chain: The non-8-enoyl chain is introduced through a series of reactions, including alkylation and oxidation.

    Coupling with Hydroxyproline: The protected amino group and the non-8-enoyl chain are coupled with hydroxyproline using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(4S)-1-[(S)-2-(Boc-amino)non-8-enoyl]-4-hydroxy-L-proline undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).

    Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, forming new amide or ester bonds.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: EDCI and HOBt in dimethylformamide (DMF) at room temperature.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new amide or ester bonds.

Scientific Research Applications

(4S)-1-[(S)-2-(Boc-amino)non-8-enoyl]-4-hydroxy-L-proline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and peptides.

    Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S)-1-[(S)-2-(Boc-amino)non-8-enoyl]-4-hydroxy-L-proline involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function. It may also inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-1-[(S)-2-(Boc-amino)octanoyl]-4-hydroxy-L-proline
  • (4S)-1-[(S)-2-(Boc-amino)decanoyl]-4-hydroxy-L-proline

Uniqueness

(4S)-1-[(S)-2-(Boc-amino)non-8-enoyl]-4-hydroxy-L-proline is unique due to its specific chain length and functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H32N2O6

Molecular Weight

384.5 g/mol

IUPAC Name

(2S,4S)-4-hydroxy-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C19H32N2O6/c1-5-6-7-8-9-10-14(20-18(26)27-19(2,3)4)16(23)21-12-13(22)11-15(21)17(24)25/h5,13-15,22H,1,6-12H2,2-4H3,(H,20,26)(H,24,25)/t13-,14-,15-/m0/s1

InChI Key

OMMAVELVJUFTFD-KKUMJFAQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCCC=C)C(=O)N1C[C@H](C[C@H]1C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCCC=C)C(=O)N1CC(CC1C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.